molecular formula C19H13N5O8 B3828327 N-(2-hydroxyphenyl)-4-(2,4,6-trinitroanilino)benzamide

N-(2-hydroxyphenyl)-4-(2,4,6-trinitroanilino)benzamide

Cat. No.: B3828327
M. Wt: 439.3 g/mol
InChI Key: LIBIMLOLTXOMHH-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-4-(2,4,6-trinitroanilino)benzamide is a complex organic compound that features both hydroxyl and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-4-(2,4,6-trinitroanilino)benzamide typically involves multi-step organic reactions. One possible route could involve the nitration of aniline derivatives followed by coupling with a benzamide derivative. The reaction conditions would likely include the use of strong acids for nitration and specific catalysts for coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale nitration and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization or chromatography might be employed.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-4-(2,4,6-trinitroanilino)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Halogenation agents or nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(2-hydroxyphenyl)-4-(2,4,6-trinitroanilino)benzamide can be used as a precursor for synthesizing more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, this compound might be studied for its potential interactions with biological molecules or its effects on biological systems.

Medicine

Potential medicinal applications could include its use as a lead compound for developing new drugs, particularly if it exhibits any bioactive properties.

Industry

In industry, this compound could be used in the manufacture of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-4-(2,4,6-trinitroanilino)benzamide would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyphenyl)-4-aminobenzamide
  • N-(2-hydroxyphenyl)-4-nitrobenzamide
  • N-(2-hydroxyphenyl)-4-(2,4-dinitroanilino)benzamide

Properties

IUPAC Name

N-(2-hydroxyphenyl)-4-(2,4,6-trinitroanilino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5O8/c25-17-4-2-1-3-14(17)21-19(26)11-5-7-12(8-6-11)20-18-15(23(29)30)9-13(22(27)28)10-16(18)24(31)32/h1-10,20,25H,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBIMLOLTXOMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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